molecular formula C23H23NO2 B611509 3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid CAS No. 1236109-67-3

3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid

Cat. No. B611509
M. Wt: 345.442
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-(((2’-Methyl-[1,1’-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-(((2’-Methyl-[1,1’-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid” are not specifically mentioned in the available resources .

Scientific Research Applications

Phenolic Acids and Biological Activities

  • Phenolic acids, including Chlorogenic Acid (CGA), have been recognized for their versatile biological and pharmacological effects. CGA, a dietary polyphenol, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, and anti-hypertension properties. It's also involved in modulating lipid metabolism and glucose regulation, potentially beneficial for treating hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Flavor Compounds in Foods

  • Branched aldehydes like 2-methyl propanal and 3-methyl butanal, structurally similar to the compound , are crucial flavor compounds in food products. These compounds arise from the breakdown of amino acids and significantly influence the flavor profile of both fermented and non-fermented food products (Smit et al., 2009).

Sorption of Herbicides

  • Phenoxy herbicides, including compounds like 2,4-D and 2-(2,4-dichlorophenoxy)propanoic acid, exhibit sorption characteristics influenced by soil parameters such as pH, organic carbon content, and iron oxides. Understanding their sorption behavior is crucial for environmental management and the development of remediation strategies for herbicide-contaminated sites (Werner et al., 2012).

Heterocyclic Compounds and Dyes

  • The chemistry of certain heterocyclic compounds, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is a vital building block for synthesizing various heterocyclic compounds and dyes. These compounds are of significant interest due to their reactivity and application in the synthesis of diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Cinnamic Acid Derivatives in Anticancer Research

  • Cinnamic acid derivatives, sharing structural similarities with the compound , have been studied extensively for their antitumor properties. These compounds have been utilized in medicinal research for their potential in cancer treatment, emphasizing the importance of further exploration and utilization of these compounds in therapeutic applications (De et al., 2011).

properties

IUPAC Name

3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXKSLKGSSZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid

CAS RN

1236109-67-3
Record name TUG-469
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUG-469
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid

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